molecular formula C14H19FN4O2 B2458218 N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034501-27-2

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2458218
CAS No.: 2034501-27-2
M. Wt: 294.33
InChI Key: VLJMFTLBQSAELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound with the molecular formula C14H19FN4O2. It is characterized by the presence of a fluoropyrimidine moiety, a pyrrolidine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the compound’s overall stability and activity . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
  • N-cyclopentyl-3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
  • N-cyclopentyl-3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Uniqueness

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, and iodo analogs .

Biological Activity

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, identified by its CAS number 2034317-89-8, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various models, and relevant case studies.

The molecular formula of this compound is C17H17FN4O3C_{17}H_{17}FN_4O_3, with a molecular weight of 344.34 g/mol. Its structure includes a pyrrolidine core linked to a fluoropyrimidine moiety, which is crucial for its biological interactions.

This compound has been studied for its role as an inhibitor of MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased levels of p53, promoting apoptosis in cancer cells.

Key Findings:

  • Potency : Research indicates that compounds similar to this compound exhibit potent cellular activity against various cancer cell lines, demonstrating IC50 values in the nanomolar range ( ).
  • Pharmacokinetics : In vivo studies have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and plasma exposure ( ).

Table 1: Efficacy Data in Preclinical Models

StudyModelDose (mg/kg)Result
SJSA-1 xenograft model100Modest tumor growth inhibition
Mouse splenocytes rescue assay100 nM92% rescue of immune cells

The efficacy data indicates that while the compound shows promise in inhibiting tumor growth, the results vary significantly based on the model and dosing regimen used.

Case Studies and Comparative Analysis

In comparative studies, this compound was evaluated alongside other MDM2 inhibitors. For instance:

  • Compound Comparison : In a study comparing various MDM2 inhibitors, N-cyclopentyl derivatives demonstrated superior binding affinity but less effective tumor inhibition compared to other compounds like MI-1061 ( ).
  • Mechanistic Insights : Further investigations revealed that modifications to the pyrrolidine nitrogen could enhance tissue penetration while retaining high binding affinity to MDM2 ( ).

Properties

IUPAC Name

N-cyclopentyl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c15-10-7-16-13(17-8-10)21-12-5-6-19(9-12)14(20)18-11-3-1-2-4-11/h7-8,11-12H,1-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJMFTLBQSAELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.